molecular formula C11H12N2O2S B2394337 3-(2-methoxyethyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone CAS No. 422273-94-7

3-(2-methoxyethyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone

Cat. No. B2394337
M. Wt: 236.29
InChI Key: AFPDJZFIKZJXCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(2-methoxyethyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone” is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a bicyclic structure, which consists of two fused six-membered aromatic rings, one of which is a pyrimidine . The 2-methoxyethyl group attached to the quinazolinone core could potentially influence the compound’s solubility and reactivity.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the quinazolinone core, with a 2-methoxyethyl group attached. The presence of the thioxo group (a sulfur atom double-bonded to a carbon atom) at the 2-position of the quinazolinone core could potentially influence the compound’s reactivity and interactions with other molecules .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the functional groups present in its structure. The quinazolinone core, the thioxo group, and the 2-methoxyethyl group could all potentially participate in chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the quinazolinone core, the thioxo group, and the 2-methoxyethyl group could potentially influence properties such as solubility, melting point, and reactivity .

Scientific Research Applications

    Poly(N,N-bis(2-methoxyethyl)acrylamide)

    • Application Summary : This polymer is thermoresponsive, exhibiting a lower critical solution temperature (LCST)–type phase transition . It has potential applications in smart materials.
    • Methods of Application : The polymer was synthesized by reversible addition fragmentation transfer (RAFT) polymerization .
    • Results : The cloud points (CP) increased with increasing molar masses, converging to 46 °C for 1 wt% solutions .

    Poly(2-methoxyethyl acrylate) (PMEA)

    • Application Summary : PMEA is a US FDA-approved biocompatible polymer. It has potential applications in the construction of artificial small-diameter blood vessels .
    • Methods of Application : The interaction behavior of human umbilical vein endothelial cells (HUVECs) and platelets with PMEA-analogous polymers was investigated .
    • Results : Endothelial cells can attach and spread on the PMEA surface with strong adhesion strength compared to other analogous polymers .
  • Benzoylated Products
    • Application Summary : Benzoylated products are often used in organic synthesis .
    • Methods of Application : These products can be synthesized by the benzoylation of substituted phenols under low temperature. These on Fries rearrangement using anhydrous aluminum chloride as a catalyst under neat condition gave hydroxy benzophenones .
    • Results : The synthesis resulted in the production of hydroxy benzophenones .
  • Benzoylated Products
    • Application Summary : Benzoylated products are often used in organic synthesis .
    • Methods of Application : These products can be synthesized by the benzoylation of substituted phenols under low temperature. These on Fries rearrangement using anhydrous aluminum chloride as a catalyst under neat condition gave hydroxy benzophenones .
    • Results : The synthesis resulted in the production of hydroxy benzophenones .

Future Directions

The study of quinazolinone derivatives is an active area of research due to their potential biological activities. Future research on this compound could involve investigating its potential biological activities, studying its reactivity and interactions with other molecules, and optimizing its synthesis .

properties

IUPAC Name

3-(2-methoxyethyl)-2-sulfanylidene-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c1-15-7-6-13-10(14)8-4-2-3-5-9(8)12-11(13)16/h2-5H,6-7H2,1H3,(H,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFPDJZFIKZJXCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=CC=CC=C2NC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methoxyethyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.